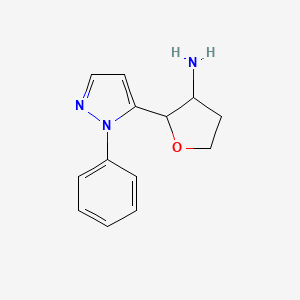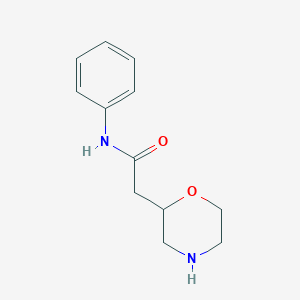![molecular formula C12H17NS B13246600 N-(thiophen-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13246600.png)
N-(thiophen-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(thiophen-2-ylmethyl)bicyclo[221]heptan-2-amine is a compound that belongs to the class of bicyclic amines It features a bicyclo[221]heptane core structure with a thiophen-2-ylmethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine typically involves the reaction of a thiophen-2-ylmethyl halide with bicyclo[2.2.1]heptan-2-amine. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine can undergo several types of chemical reactions, including:
Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
N-(thiophen-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a ligand for studying receptor interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(thiophen-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets. For instance, as an NMDA receptor antagonist, it binds to the phencyclidine (PCP) binding site on the NMDA receptor, inhibiting the receptor’s activity. This can modulate glutamate signaling in the central nervous system, which is crucial for its potential therapeutic effects in neurodegenerative disorders .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: This compound also features a bicyclo[2.2.1]heptane core and is studied for its NMDA receptor antagonist properties.
Memantine: A well-known NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Uniqueness
N-(thiophen-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine is unique due to its specific structural features, such as the thiophen-2-ylmethyl group, which may confer distinct binding properties and biological activities compared to other similar compounds .
Properties
Molecular Formula |
C12H17NS |
|---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
N-(thiophen-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C12H17NS/c1-2-11(14-5-1)8-13-12-7-9-3-4-10(12)6-9/h1-2,5,9-10,12-13H,3-4,6-8H2 |
InChI Key |
YBCNJGQXWKBYDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2NCC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


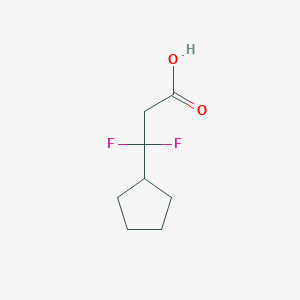

![1,4-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13246533.png)
![2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B13246538.png)
![3-[(Thian-4-yl)amino]propan-1-ol](/img/structure/B13246543.png)
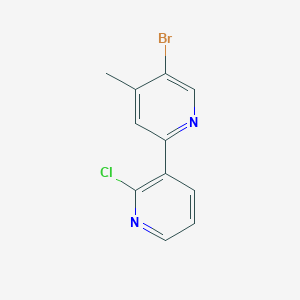

![Methyl 3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B13246555.png)
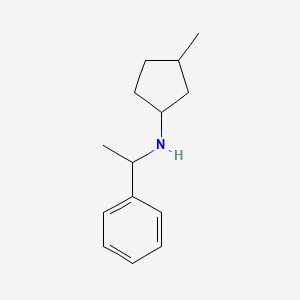
![4-[2-(Piperidin-4-yl)pyrimidin-4-yl]morpholine](/img/structure/B13246580.png)

